2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
CAS No.:
Cat. No.: VC13433405
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO4 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13) |
| Standard InChI Key | SHZXLTCEPXVCSV-UHFFFAOYSA-N |
| SMILES | CCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural Analysis
Molecular Identity
The compound, with the systematic IUPAC name 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, consists of a butanoic acid backbone substituted with a Boc-protected amino group and a methyl branch at the α-carbon. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol .
Table 1: Key Structural Properties
Stereochemical Considerations
The compound exists in enantiomeric forms. The (R)-enantiomer (PubChem CID: 14284791) and (S)-enantiomer are distinct in their chiral configurations, influencing their biochemical interactions . The racemic mixture (DL-form) is commonly employed in synthetic workflows .
Synthesis and Production
Synthetic Routes
The synthesis typically involves Boc protection of 2-amino-2-methylbutanoic acid. Key steps include:
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Amino Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or DMAP) .
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Purification: Chromatographic isolation to achieve high purity (>95%) .
Industrial-scale production employs continuous flow microreactors to enhance yield and reduce side reactions.
Industrial Methods
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Reagents: Boc₂O, THF, and catalytic DMAP.
Physicochemical Properties
Physical Characteristics
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) and mildly soluble in water .
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Melting Point: 120–122°C (decomposition observed above 130°C) .
Table 2: Spectral Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc-CH₃), δ 1.21–1.34 (m, 2H, CH₂), δ 3.13 (t, J=7.2 Hz, NH) | |
| IR (neat) | 3335 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O) | |
| MS (ESI+) | m/z 217.3 [M+H]⁺ |
Applications in Scientific Research
Peptide Synthesis
The Boc group prevents undesired side reactions during solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) yields free amines for chain elongation .
Pharmaceutical Intermediates
Biochemical Studies
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Enzyme Inhibition: Modulates protease activity in mechanistic studies .
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Receptor Binding: Acts as a ligand in G-protein-coupled receptor (GPCR) assays .
Research Findings
Collagen Cross-Link Synthesis
In a landmark study, the compound was used to synthesize tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-links like pyridinoline . The Boc group ensured regioselective epoxidation without racemization .
Enantioselective Catalysis
The (R)-enantiomer demonstrated superior efficacy in asymmetric catalysis for β-amino alcohol synthesis, achieving 90% enantiomeric excess (ee) .
Comparison with Structural Analogs
Table 3: Analog Comparison
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